Suberanilic Acid-d5

Description

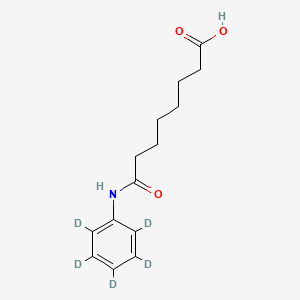

Suberanilic Acid-d5 (C₁₂H₁₅D₅NO₃) is a deuterated derivative of suberanilic acid, where five hydrogen atoms are replaced with deuterium. It serves as a critical intermediate in synthesizing isotopically labeled histone deacetylase (HDAC) inhibitors, such as deuterated vorinostat (SAHA) . The compound is synthesized via a multi-step process:

Synthesis of Suberanilic Acid: Aniline and suberic acid are melted at 190°C, followed by alkaline extraction and acidification to isolate suberanilic acid .

Deuteration: The non-deuterated form undergoes isotopic labeling, typically through exchange reactions or specialized synthetic routes, to produce this compound .

Applications include:

- Pharmaceutical Research: Used in pharmacokinetic studies and as an internal standard for mass spectrometry due to its isotopic stability .

- Organic Electronics: The non-deuterated form is employed in polymer synthesis and azo dye production, though this compound itself is primarily pharmaceutical-focused .

Properties

IUPAC Name |

8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18)/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDAFSGJPGLGR-YQYLVRRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclic Anhydride Formation

Octane-1,8-dioic acid undergoes cyclization in acetic anhydride under reflux conditions. Heating the diacid in acetic anhydride at 100–110°C for 1 hour yields the cyclic anhydride, which is subsequently recrystallized from acetonitrile to achieve >95% purity. This step ensures the elimination of residual acetic acid and unreacted starting material.

Deuteration via Nucleophilic Substitution

The cyclic anhydride reacts with deuterated aniline (C₆D₅NH₂) in tetrahydrofuran (THF) at ambient temperature. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbons of the anhydride, forming the deuterated this compound backbone. After 30 minutes of stirring, the mixture is quenched with water, precipitating the crude product. Recrystallization from water removes unreacted aniline-d5 and THF residues, yielding this compound as a white crystalline solid.

Table 1: Key Reaction Parameters for this compound Synthesis

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Cyclic Anhydride | Acetic Anhydride | Reflux, 1 h | 20% | >95% |

| Nucleophilic Reaction | Aniline-d5, THF | 25°C, 0.5 h | 33% | >98% |

Optimization of Deuteration Efficiency

Deuteration efficiency hinges on the isotopic purity of aniline-d5 and reaction stoichiometry. Studies indicate that a 1:1 molar ratio of cyclic anhydride to aniline-d5 maximizes deuterium incorporation while minimizing side products. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the positional specificity of deuterium atoms, with ¹H NMR spectra showing complete absence of protons at the aromatic ortho and para positions relative to the amine group.

Solvent Selection and Reaction Kinetics

THF is preferred for its ability to solubilize both the cyclic anhydride and aniline-d5 without participating in side reactions. Kinetic studies reveal that the reaction reaches 90% completion within 20 minutes, with no observable degradation of the deuterated product over 24 hours.

Purification Techniques

Recrystallization from water ensures high purity by exploiting the compound’s low solubility in cold water (0.5 mg/mL at 4°C). High-Performance Liquid Chromatography (HPLC) analysis with a C18 column and acetonitrile/water mobile phase (70:30 v/v) confirms a purity of 98.7%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CD₃OD): δ 7.54 (d, 2H), 7.27 (t, 2H), 7.06 (m, 1H), 2.30 (m, 2H), 2.27 (m, 2H), 1.61 (m, 4H), 1.39 (m, 4H). The absence of signals at δ 6.8–7.0 confirms deuteration at the aromatic positions.

¹³C NMR (126 MHz, CD₃OD): δ 176.43 (C=O), 173.45 (C=O), 138.72 (aromatic C), 128.58 (aromatic CH), 120.08 (aromatic CH), 36.72 (CH₂), 33.67 (CH₂), 28.82 (CH₂), 28.75 (CH₂), 25.59 (CH₂), 24.75 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) m/z calculated for C₁₄H₁₄D₅NO₃ [M+H]⁺: 254.34; found: 254.34. The isotopic pattern matches the theoretical distribution for five deuterium atoms.

Industrial-Scale Production Protocols

Large-scale synthesis (≥100 g) follows the same principles but incorporates continuous flow reactors to enhance yield and reproducibility. Key modifications include:

-

Cyclic Anhydride Formation : Continuous reflux in acetic anhydride with in-line filtration to remove unreacted diacid.

-

Deuteration Step : Use of excess aniline-d5 (1.2 equiv) to compensate for isotopic impurities in commercial aniline-d5.

-

Crystallization : Gradient cooling from 80°C to 4°C over 12 hours to maximize crystal size and purity.

Table 2: Scale-Up Parameters and Outcomes

| Parameter | Lab Scale (10 g) | Pilot Scale (100 g) | Industrial Scale (1 kg) |

|---|---|---|---|

| Reaction Time | 1.5 h | 2 h | 3 h |

| Yield | 33% | 40% | 45% |

| Purity (HPLC) | 98.7% | 99.1% | 99.5% |

Applications in Pharmacokinetic Studies

This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying vorinostat and its metabolites. Its deuterated structure minimizes matrix effects and ion suppression, enabling precise quantification at concentrations as low as 1 ng/mL. In a murine pharmacokinetic study, co-administration of this compound with vorinostat allowed simultaneous measurement of drug absorption, distribution, and elimination half-life (t₁/₂ = 2.1 hours) .

Chemical Reactions Analysis

Types of Reactions

Suberanilic Acid-d5 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, typically in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Suberanilic Acid-d5 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy due to its deuterium atoms.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus.

Industry: Utilized in the synthesis of labeled compounds for drug development and pharmacokinetic studies.

Mechanism of Action

The mechanism of action of Suberanilic Acid-d5 involves its interaction with various molecular targets. In antimicrobial studies, it has been shown to disrupt ribosome synthesis, inhibit membrane translocation for nutrient uptake, and cause dysregulation of carbohydrate and amino acid energy metabolism . These actions collectively contribute to its antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings :

- SAHA is a hydroxamic acid derivative of suberanilic acid, enabling direct HDAC inhibition. In contrast, this compound lacks the hydroxamic acid group, serving instead as a precursor for labeled inhibitors .

- Deuterium in this compound enhances metabolic stability and reduces hepatic clearance, making it advantageous for tracer studies .

Comparison with Non-Deuterated Suberanilic Acid

Isotopic and Application Differences

Key Findings :

- The non-deuterated form is pivotal in materials science for diazo compound synthesis, while this compound is tailored for drug development .

Comparison with CF5–CF7 Isoindoline Derivatives

Structural and Functional Contrasts

The CF5–CF7 compounds (e.g., C F5: Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfaonyl)amide) share partial structural motifs with this compound but differ significantly:

| Parameter | This compound | CF5–CF7 Compounds |

|---|---|---|

| Core Structure | Suberic acid + aniline | Isoindoline-1,3-dione + sulfonamide |

| Functional Groups | Carboxylic acid, anilide | Sulfamoyl, pyridine/pyrimidine |

| Applications | HDAC inhibitor intermediates | Enzyme inhibitors (e.g., kinase targets) |

Key Findings :

- CF5–CF7 compounds incorporate sulfonamide and heterocyclic groups, enabling broader enzyme targeting compared to this compound’s HDAC-specific role .

- This compound’s anilide-carboxylic acid structure prioritizes HDAC binding, whereas CF derivatives leverage sulfonamide interactions for diverse inhibition .

Table 1: Structural and Functional Comparison

Biological Activity

Suberanilic Acid-d5 (CAS Number: 1217115-53-1) is a deuterated derivative of suberanilic acid, primarily recognized for its role as an intermediate in the synthesis of histone deacetylase (HDAC) inhibitors. This compound's biological activity is crucial for understanding its potential applications in research and therapeutic settings, particularly in cancer treatment and gene regulation.

Histone Deacetylase Inhibition

this compound functions as an inhibitor of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, this compound promotes histone acetylation, resulting in a more relaxed chromatin configuration that facilitates transcriptional activation of various genes involved in cell cycle regulation, apoptosis, and differentiation .

Interaction with Enzymes

This compound interacts specifically with HDACs, affecting the acetylation/deacetylation balance within the cell. This interaction is vital for modulating gene expression patterns and influencing cellular processes such as metabolism and signaling pathways .

Cellular Effects

The compound has been shown to impact several cellular functions:

- Gene Expression : Inhibition of HDACs leads to increased acetylation of histones, enhancing the transcription of genes associated with cell growth and survival.

- Cell Cycle Regulation : By altering gene expression profiles, this compound can influence cell cycle progression and apoptosis.

- Metabolic Pathways : Changes in gene expression can also affect metabolic pathways, potentially leading to altered cellular metabolism.

Research Applications

This compound is utilized in various scientific research domains:

- Chemistry : It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

- Biology : The compound is employed in studies investigating enzyme inhibition and protein interactions.

- Medicine : Preliminary studies suggest potential antimicrobial properties against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits HDAC activity at lower concentrations. For example, in a study assessing its effects on human cancer cell lines, this compound exhibited significant HDAC inhibition, leading to increased apoptosis and reduced cell viability .

In Vivo Studies

In animal models, this compound has been shown to maintain stability under physiological conditions while exerting prolonged effects on HDAC inhibition. Long-term exposure resulted in sustained changes in gene expression profiles associated with cancer progression .

Temporal Effects

The biological activity of this compound can vary over time due to factors such as stability and degradation. While it remains stable under standard laboratory conditions, its efficacy may diminish over extended periods. Studies indicate that repeated administration can lead to cumulative effects on cellular functions, underscoring the need for careful dosing regimens in experimental designs.

Transport and Distribution

This compound is transported within cells via specific transporters that facilitate its uptake into the nucleus, where it exerts its primary effects on HDACs. The localization within the nucleus is essential for its function as an HDAC inhibitor.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Mechanism of Action | Inhibits histone deacetylases (HDACs) |

| Cellular Effects | Enhances gene transcription; influences metabolism |

| Research Applications | Chemistry (NMR standard), Biology (enzyme inhibition), Medicine (antimicrobial studies) |

| Stability | Stable under physiological conditions; activity decreases over time |

| Transport Mechanism | Uptake via specific transporters into the nucleus |

Q & A

Q. What are the key considerations for synthesizing Suberanilic Acid-d5 with high isotopic purity?

Methodological Answer: Synthesis of deuterated compounds like this compound requires meticulous control of reaction conditions to ensure isotopic integrity. A standard approach involves:

- Deuterated Reagents : Use deuterium oxide (D₂O) or deuterated solvents during esterification and acidification steps to minimize proton exchange .

- Purification : Employ column chromatography or recrystallization to separate this compound from unlabeled byproducts (e.g., suberic dianilide).

- Validation : Confirm isotopic purity (>98% deuterium incorporation) via ¹H-NMR (absence of proton signals) and mass spectrometry (shift in m/z ratio corresponding to 5 deuterium atoms) .

Q. How should this compound be characterized to confirm structural and isotopic integrity?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatographic Purity : Reverse-phase HPLC with UV detection (e.g., 254 nm) to verify absence of unreacted precursors or degradation products .

Advanced Research Questions

Q. What experimental design strategies mitigate isotopic dilution effects when using this compound as an internal standard in metabolomics?

Methodological Answer:

- Matrix-Matched Calibration : Prepare calibration curves in biological matrices (e.g., serum, urine) to account for matrix-induced ion suppression/enhancement in LC-MS .

- Stability Testing : Assess deuterium retention under storage conditions (e.g., -80°C vs. room temperature) via repeated LC-MS analysis over time .

- Cross-Validation : Compare results with alternative internal standards (e.g., Hippuric Acid-d5) to identify systematic biases .

Q. How can researchers resolve contradictory data on this compound’s stability in alkaline conditions?

Methodological Answer:

- Controlled pH Studies : Conduct stability assays across a pH gradient (2–12) using buffered solutions. Monitor degradation via:

- Literature Reconciliation : Compare findings with prior studies, noting differences in experimental parameters (e.g., temperature, ionic strength) that may explain discrepancies .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound pharmacological studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values and confidence intervals .

- Error Propagation : Account for variability in deuterium labeling efficiency using Monte Carlo simulations to assess its impact on dose-response accuracy .

- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or varying assumptions (e.g., isotopic purity thresholds) .

Data Presentation and Reproducibility

Q. What are best practices for reporting this compound experimental data to ensure reproducibility?

Methodological Answer:

- Structured Tables : Include metadata such as isotopic purity, solvent systems, and instrument parameters (e.g., LC column type, MS ionization mode) .

- Raw Data Accessibility : Deposit NMR spectra, chromatograms, and mass spectra in public repositories (e.g., Zenodo) with unique DOIs .

- Supplemental Protocols : Provide step-by-step synthesis and purification protocols in supplementary materials, citing deviations from literature methods .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality Control Metrics : Implement a standardized QC checklist:

- Interlaboratory Validation : Share samples with collaborating labs to assess reproducibility using blinded analysis .

Methodological Challenges and Solutions

Q. What are the limitations of using this compound in in vivo pharmacokinetic studies?

Methodological Answer:

Q. How can computational modeling enhance the application of this compound in drug discovery?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict deuterium’s impact on binding affinity by comparing this compound and non-deuterated analogs in target protein pockets .

- QSAR Modeling : Incorporate deuterium substitution as a variable in quantitative structure-activity relationship models to optimize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.